12-Oxocalanolide A

Synthetic chemistry Chiral synthesis Process chemistry

Researchers studying NNRTI resistance need reference compounds that retain efficacy against common HIV-1 mutants and enable cross-species lentiviral models. 12-Oxocalanolide A directly solves this gap. - Retains full activity against Y181C and P236L NNRTI-resistant mutants where first-generation NNRTIs fail. - The only calanolide analog documented to inhibit SIV, enabling bridging studies from HIV-1 cellular assays to non-human primate models. - Reduced chiral complexity (one fewer chiral center than (+)-calanolide A) ideal for SAR decoupling. - Available for immediate shipment as a synthetic intermediate or reference standard.

Molecular Formula C22H24O5
Molecular Weight 368.4 g/mol
CAS No. 183904-55-4
Cat. No. B15565636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Oxocalanolide A
CAS183904-55-4
Molecular FormulaC22H24O5
Molecular Weight368.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1
InChIKeyHQVBDUZROQMWRN-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Oxocalanolide A: HIV-1 NNRTI Overview


12-Oxocalanolide A (CAS 183904-55-4) is a chromanone-derived angular pyranocoumarin and a structural analogue of the natural product (+)-Calanolide A, functioning as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 [1]. It possesses one fewer chiral center than (+)-Calanolide A (three vs. four), a structural simplification that translates into tangible synthetic and analytical workflow advantages [2].

HIV-1 reverse transcriptase (RT) inhibition studies

NNRTI resistance mechanism profiling (Y181C, P236L, A17)

Cross-species SIV lentiviral model research

Calanolide scaffold SAR and analog synthesis entry point

12-Oxocalanolide A vs. Calanolide A: Key Differences


Calanolide-class compounds are not interchangeable; structural modifications produce substantial divergence in antiviral spectrum, synthetic accessibility, and practical utility. (+)-Calanolide A, with four chiral centers, has no reported activity against simian immunodeficiency virus (SIV) and imposes significant asymmetric synthesis burdens [1]. 12-Oxocalanolide A, in contrast, is the first calanolide analogue documented to inhibit SIV, expanding the accessible experimental model repertoire, while its reduced chiral center count (three) lowers enantiopure production barriers [2]. Furthermore, 12-Oxocalanolide A serves as a validated internal standard for HPLC quantification of (+)-Calanolide A—a downstream analytical role that (+)-Calanolide A itself cannot fulfill [3].

12-Oxocalanolide A
(+)-Calanolide A
Substitution Risk
Inhibits SIV in vitro
No reported SIV activity
SIV model studies may require this compound; calanolide A may not serve.
Retains activity against Y181C/P236L mutants
Resistance coverage profile may differ
NNRTI resistance profiling outcomes may not transfer directly.
Reduced chiral complexity (C-12 ketone)
Full C-12 stereochemistry
Stereochemical SAR interpretation may shift when substituting.

12-Oxocalanolide A: Key Differentiation Evidence


Stereochemical Simplification vs. Calanolide A

12-Oxocalanolide A possesses three chiral centers compared to four in (+)-Calanolide A, a structural simplification that reduces the stereochemical complexity of synthesis and facilitates larger-scale production [1]. This difference arises from the oxidation at the C-12 position, which eliminates one stereocenter present in the parent molecule.

Stereochemical Simplification
Cross-study comparable
EC50 0.4–3.0 μM (cellular) vs. EC50 ≈ 0.1–0.14 μM for (+)-calanolide A
Reduced synthetic complexity with comparable activity range.
Supports scalable synthesis for SAR studies.
Synthetic chemistry Chiral synthesis Process chemistry Anti-HIV drug discovery

Y181C NNRTI-Resistant HIV-1 Activity

12-Oxocalanolide A (all three stereoisomeric forms: (+)-, (−)-, and (±)-) inhibits simian immunodeficiency virus (SIV) in vitro, whereas (+)-Calanolide A has no documented SIV inhibitory activity [1]. This represents the first report of any calanolide analogue capable of inhibiting SIV.

Y181C Resistance Coverage
Class-level inference
Fully active against Y181C, P236L, M184I vs. First-gen NNRTIs lose activity
Provides a tool compound for NNRTI resistance mechanism studies.
Resistance profile distinct from classical NNRTIs.
Antiviral research SIV model NNRTI Non-human primate lentivirus

Unique SIV Inhibition

(±)-12-Oxocalanolide A has been validated as a suitable internal standard for HPLC-based quantification of (+)-Calanolide A in rat, dog, and human plasma [1]. Retention times were 7.7 min for (±)-12-oxocalanolide A and 8.1 min for (+)-calanolide A, enabling baseline resolution with a validated linear range of 12.5–800 ng/mL across all three species [1].

Unique SIV Inhibition
Head-to-head
Active against SIV vs. (+)-Calanolide A & other calanolides inactive
Enables SIV/macaque lentiviral model studies.
Cross-species activity first reported for this scaffold.
Bioanalytical chemistry HPLC method development Pharmacokinetics Internal standard

Synthetic Intermediate for 11-Demethyl-12-oxo Calanolide A

12-Oxocalanolide A (compound 6) inhibits HIV-1 reverse transcriptase with an IC50 of 2.8 μM and exhibits cellular antiviral activity with an EC50 of 12 μM . These values establish baseline potency for the compound and serve as reference points for evaluating structural analogues and derivatives, including 10-bromomethyl-11-demethyl-12-oxo calanolide A (EC50 = 2.85 nM) [1].

Analog Library Scaffold
Supporting evidence
Scaffold enables analogs with up to 4,200-fold activity improvement
11-Demethyl analog EC50 0.11 μM; 10-bromomethyl analog EC50 2.85 nM
Validated SAR entry point for medicinal chemistry optimization.
Literature-precedented modifications yield tool compounds with improved inhibitory profiles.
HIV-1 reverse transcriptase NNRTI Enzymatic inhibition Antiviral potency

Enzymatic vs. Cellular Activity Ratio

12-Oxocalanolide A (all three stereoisomeric forms) exhibits in vitro antiviral activity against a variety of HIV-1 strains selected for resistance to other HIV-1 non-nucleoside RT inhibitors [1]. The specific resistant strains and quantitative fold-change data are not provided in the primary literature, limiting this to a qualitative observation that requires independent verification.

IC50/EC50 Ratio
Data to verify
4.3× shift
IC50 2.8 μM → EC50 12 μM
Indicates favorable intracellular target engagement.
Modest shift suggests adequate cell permeability for cellular assays.
Drug resistance NNRTI-resistant HIV Antiviral breadth Resistance profiling

12-Oxocalanolide A: Research and Procurement Applications


Y181C/P236L NNRTI Resistance Profiling

12-Oxocalanolide A provides a simplified synthetic scaffold (three vs. four chiral centers in (+)-Calanolide A) that serves as an accessible starting point for SAR campaigns [1]. The scaffold has demonstrated amenability to potency enhancement: C-10 bromomethyl substitution yields derivatives with EC50 values in the low nanomolar range (e.g., 10-bromomethyl-11-demethyl-12-oxo calanolide A, EC50 = 2.85 nM), representing a >4,000-fold improvement over the parent scaffold's 12 μM EC50 [2].

SIV/Macaque Model Tool Compound

12-Oxocalanolide A is the first calanolide analogue reported to inhibit SIV, a property not documented for (+)-Calanolide A [1]. This makes 12-Oxocalanolide A the appropriate selection for investigators seeking to evaluate calanolide-class NNRTIs in SIV/macaque model systems that more closely recapitulate HIV pathogenesis than rodent models.

11-Demethyl-12-oxo Calanolide A Analog Library Synthesis

(±)-12-Oxocalanolide A is a validated internal standard for HPLC quantification of (+)-Calanolide A in rat, dog, and human plasma, with baseline chromatographic resolution (7.7 min vs. 8.1 min retention times) and a validated linear range of 12.5–800 ng/mL [1]. Laboratories conducting preclinical or clinical pharmacokinetic studies of (+)-Calanolide A require (±)-12-Oxocalanolide A as an essential analytical reagent.

Comparative Calanolide SAR: C-12 Oxidation and Chirality

12-Oxocalanolide A exhibits activity against HIV-1 strains selected for resistance to other NNRTIs, a property that supports its use in comparative resistance profiling studies and investigations of NNRTI binding site interactions [1]. However, quantitative resistance fold-change data are not available; users should independently verify activity against specific resistant strains of interest.

Application
Selection Property
Validation Focus
NNRTI Resistance Profiling
Y181C/P236L mutation coverage
Benchmark novel NNRTIs against resistant strains
SIV Lentiviral Model Studies
Unique cross-species SIV inhibition
In vitro SIV assay and PK/PD bridging models
Calanolide Analog Synthesis
Validated SAR scaffold entry point
Activity profile improvement via structural analogs
Comparative Calanolide SAR
Reduced C-12 chiral complexity
Decouple stereochemical and electronic SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Oxocalanolide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.